2,6-Diaminopyridine hemisulfate

Número de catálogo B8703332

Peso molecular: 316.34 g/mol

Clave InChI: ULVWQWVFLUTPHF-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08115007B2

Procedure details

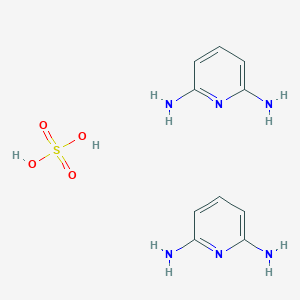

2,6-Diaminopyridine hemisulfate (DAPH) was prepared as follows. To a 5-L round-bottomed flask equipped with a means of temperature control and a liquid addition funnel was added water (deionized, 2 L) and 2,6-diaminopyridine (DAP 500 g) and the mixture stirred to form a solution. Sulfuric acid (96%, 334 g) the stoichiometric amount) was added at a rate to raise and then to maintain a temperature of 45° to 55° C. An exotherm resulted when the sulfuric acid was added. The solution became brown during the reaction, probably due to the generation of small quantities of water-soluble oxidation products of DAP. Off-white crystals of 2,6-diaminopyridene hemisulfate (DAPH or DAP.½H2SO4) precipitated out as the sulfuric acid was added. The end-point pH was adjusted to between about pH 3 to about pH 5, preferably to a pH about 4. Any necessary final adjustment was by small supplemental additions of sulfuric acid to lower the pH or by small supplemental additions of DAP to raise the pH. The reaction mixture was then cooled to room temperature and filtered. The wet crystalline filter cake was washed once with water (800 mL) and once with industrial denatured 2 T ethanol (ethanol denatured with 7.5% toluene and containing 7.5% water) or water (800 mL). The crystals were then dried in a vacuum oven at 75° C. and 30.5 kPa. At 25° C., the solubility of DAP Hemisulfate in water was about 1.5% and in ethanol less than 0.15%. Thus, in a series of preparations, the water filtrate and washes, which contained small amounts of dissolved DAPH, optionally may be reused in subsequent preparations to maximize yield. With this recycle, the yield of DAPH was 98-99%.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[S:9](=[O:13])(=[O:12])([OH:11])[OH:10]>O>[S:9]([OH:13])([OH:12])(=[O:11])=[O:10].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

334 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC=C1)N

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2,6-Diaminopyridine hemisulfate (DAPH) was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 5-L round-bottomed flask equipped with a means of temperature control and a liquid addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to raise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a temperature of 45° to 55° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)(O)O.NC1=NC(=CC=C1)N.NC1=NC(=CC=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |